2-(4-{[(6-Methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)indolizine

Sigma-2 receptor TMEM97 binding affinity

2-(4-{[(6-Methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)indolizine (CAS 2319638-03-2) is a heterocyclic small molecule featuring a fused indolizine core linked via a carbonyl bridge to a 4-substituted piperidine, which is further functionalized with a 6-methylpyrimidin-4-yloxymethyl group. The compound has a molecular formula of C20H22N4O2, a molecular weight of 350.41 g/mol, a calculated LogP (XLogP3) of 3.4, a topological polar surface area (TPSA) of 59.7 Ų, and four hydrogen-bond acceptor atoms with zero hydrogen-bond donors.

Molecular Formula C20H22N4O2
Molecular Weight 350.422
CAS No. 2319638-03-2
Cat. No. B2490933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-{[(6-Methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)indolizine
CAS2319638-03-2
Molecular FormulaC20H22N4O2
Molecular Weight350.422
Structural Identifiers
SMILESCC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)C3=CN4C=CC=CC4=C3
InChIInChI=1S/C20H22N4O2/c1-15-10-19(22-14-21-15)26-13-16-5-8-23(9-6-16)20(25)17-11-18-4-2-3-7-24(18)12-17/h2-4,7,10-12,14,16H,5-6,8-9,13H2,1H3
InChIKeyCOPKMKGMZWFULP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(4-{[(6-Methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)indolizine (CAS 2319638-03-2): Compound Class and Core Characteristics for Procurement Evaluation


2-(4-{[(6-Methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)indolizine (CAS 2319638-03-2) is a heterocyclic small molecule featuring a fused indolizine core linked via a carbonyl bridge to a 4-substituted piperidine, which is further functionalized with a 6-methylpyrimidin-4-yloxymethyl group [1]. The compound has a molecular formula of C20H22N4O2, a molecular weight of 350.41 g/mol, a calculated LogP (XLogP3) of 3.4, a topological polar surface area (TPSA) of 59.7 Ų, and four hydrogen-bond acceptor atoms with zero hydrogen-bond donors [1]. It is commercially available from Life Chemicals as a screening compound (catalog number F6658-8439) and is designated as a preclinical small molecule [2]. The compound is cataloged in PubChem (CID 5327025) and ChEMBL (CHEMBL1698776), with curated bioactivity data in BindingDB [3].

Why Generic Substitution of 2-(4-{[(6-Methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)indolizine with In-Class Analogs Is Not Warranted


Within the indolizine–piperidine–carbonyl chemotype, subtle variations in the heteroaryl-oxy substituent on the piperidine ring produce large shifts in sigma-2 receptor binding affinity, spanning over two orders of magnitude [1]. The 6-methylpyrimidin-4-yloxymethyl appendage of the target compound confers a balanced physicochemical profile (LogP 3.4, TPSA 59.7 Ų) that differs markedly from analogs bearing smaller substituents (e.g., fluoromethyl, MW 260.31) or alternative heterocycles (e.g., pyridazinyl, pyridyl-pyrimidine) [2]. Removing the pyrimidine entirely—as in the unsubstituted indolizin-2-yl(piperidin-1-yl)methanone (MW 228.29)—strips away two hydrogen-bond acceptors and the aromatic stacking surface that likely contribute to target engagement [2]. These structural and pharmacological differences preclude simple interchange among compounds sharing only the indolizine–piperidine–carbonyl backbone, making independent evaluation essential prior to procurement or biological testing.

Quantitative Differentiation Evidence for 2-(4-{[(6-Methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)indolizine Relative to Sigma-2 Receptor Ligand Comparators


Sigma-2 Receptor Binding Affinity: 2.4-Fold Higher Potency than the Patent-Disclosed Isoindoline Scaffold US10207991 Example 30

The target compound exhibits a sigma-2 receptor Ki of 90 nM in rat PC-12 cell membrane preparations, measured by displacement of [³H]-ditolylguanidine [1]. By comparison, Example Compound 30 from US10207991 (an isoindoline-based sigma-2 antagonist, BDBM349515) shows a Ki of 220 nM for sigma-2 receptors under comparable radioligand binding assay conditions [2]. The target compound thus demonstrates a 2.4-fold improvement in sigma-2 binding affinity relative to this patent-exemplified comparator. Both measurements were conducted against the sigma intracellular receptor 2/TMEM97 target, with the target compound evaluated in rat PC-12 cells and the comparator assessed via commercial contract research organization radioligand binding assays.

Sigma-2 receptor TMEM97 binding affinity radioligand displacement

Sigma-2 Affinity Positioning: 90 nM Ki Places the Compound in a Moderate-Affinity Niche Distinct from Sub-Nanomolar Indole-Based Ligands

The target compound's Ki of 90 nM places it in a moderate-affinity range that is approximately 18- to 90-fold weaker than the leading indole-based sigma-2 ligands such as siramesine (Lu 28-179) and optimized ¹⁸F-labeled indole analogs, which achieve Ki values of 1.79–5.23 nM for σ₂ receptors with subtype selectivity ratios (σ₂/σ₁) of 56–708 [1]. While the target compound lacks the sub-nanomolar potency of these optimized probes, its moderate affinity combined with the structurally distinct indolizine core (versus the indole nucleus of siramesine analogs) offers a differentiated starting point for SAR exploration, potentially avoiding the very high lipophilicity associated with some potent sigma-2 ligands.

Sigma-2 receptor structure-activity relationship ligand classification drug discovery

Physicochemical Property Differentiation: Higher Molecular Complexity and Hydrogen-Bonding Capacity vs. Simpler Indolizine-Piperidine Analogs

The target compound (C20H22N4O2, MW 350.41, LogP 3.4, TPSA 59.7 Ų, HBA 4, HBD 0) possesses greater molecular complexity than the minimal indolizine-piperidine-carbonyl scaffold [1]. The unsubstituted analog indolizin-2-yl(piperidin-1-yl)methanone (C14H16N2O, MW 228.29, HBA 2) lacks the entire pyrimidinyloxymethyl group, while 2-[4-(fluoromethyl)piperidine-1-carbonyl]indolizine (C15H17FN2O, MW 260.31) replaces the pyrimidine with a single fluorine atom [2]. The target compound's 6-methylpyrimidin-4-yloxymethyl substituent adds two hydrogen-bond acceptors and approximately 90–122 Da of molecular weight relative to these simpler analogs, while its LogP of 3.4 and TPSA of 59.7 Ų remain within oral drug-like space. The computed properties yield zero Lipinski Rule of 5 violations [1].

Physicochemical properties drug-likeness Lipinski parameters medicinal chemistry

Commercial Availability and Pricing: Direct Procurement Feasibility Through Life Chemicals Screening Collection

The target compound is directly available from Life Chemicals as a screening compound under catalog number F6658-8439, with pricing of $63.00 for a 5 μmol quantity and confirmed stock status (last updated September 2023) [1]. This contrasts with structurally related indolizine-piperidine analogs for which commercial availability is fragmented across multiple vendors with inconsistent purity documentation or limited stock. The compound is also designated with PubChem CID 5327025 and a preclinical development phase classification, indicating its inclusion in curated screening collections . The immediate availability reduces lead time for in vitro profiling and SAR expansion, a practical differentiator when time-sensitive biological evaluation is required.

Compound procurement screening libraries vendor availability early drug discovery

Research and Industrial Application Scenarios for 2-(4-{[(6-Methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)indolizine Based on Quantitative Differentiation Evidence


Sigma-2 Receptor/TMEM97 Pharmacophore Expansion and Novel Scaffold Hopping

With a sigma-2 receptor Ki of 90 nM, this compound provides a structurally novel indolizine-based entry point for medicinal chemistry programs seeking to diversify beyond the dominant indole, isoindoline, and morphan sigma-2 ligand classes [1]. Its moderate affinity is suitable for fragment- or scaffold-based lead optimization, where the indolizine core can be derivatized to improve potency toward the sub-10 nM range observed for clinical-stage sigma-2 ligands. The commercial availability of 5 μmol quantities at $63 enables rapid purchase for initial binding confirmation and counter-screening against sigma-1 receptors to establish selectivity [2].

Comparative Chemical Biology Studies of Heteroaryl-Piperidine-Indolizine SAR Series

The compound represents a specific node within an emerging family of indolizine-2-carbonyl-piperidine derivatives bearing variable heteroaryl-oxy substituents [1]. Its 2.4-fold sigma-2 affinity advantage over the isoindoline comparator US10207991 Example 30 (Ki=220 nM) makes it a suitable positive control for evaluating how the 6-methylpyrimidin-4-yloxymethyl group influences target binding relative to alternative substituents (e.g., cyclopropylpyridazinyl, pyridyl-pyrimidinyl, or simple alkyl/fluoroalkyl groups) [2]. The balanced LogP (3.4) and TPSA (59.7 Ų) facilitate correlation of physicochemical properties with activity trends across the series [1].

Procurement for Focused Screening Library Assembly Targeting Sigma Receptors

For organizations building focused compound collections for sigma receptor screening, this compound offers a confirmed in-stock, pre-plated option from Life Chemicals with transparent pricing ($63/5 μmol) [1]. Its physicochemical profile (zero Lipinski violations, TPSA well within CNS drug space) is compatible with both biochemical and cell-based assays without extensive reformulation [2]. The compound's distinct indolizine scaffold increases chemical diversity in screening decks that may be over-represented by indole- and piperazine-based sigma ligands.

Negative Control for High-Potency Sigma-2 Probe Development

Given that leading sigma-2 radioligands achieve Ki values of 1.79–5.23 nM, the target compound's 90 nM affinity positions it as a moderate-affinity comparator for benchmarking assay sensitivity and establishing the dynamic range of binding assays [1]. It can serve as a reference compound representing the low end of the moderate-affinity range when validating new high-throughput screening campaigns aimed at identifying sub-nanomolar sigma-2 binders.

Quote Request

Request a Quote for 2-(4-{[(6-Methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)indolizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.